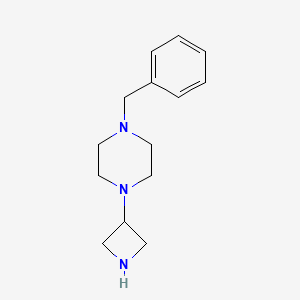
1-(Azetidin-3-yl)-4-benzylpiperazine
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound named “Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate” was analyzed using 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound “1-(azetidin-3-yl)azepane dihydrochloride” has a molecular weight of 227.18 and is a powder at room temperature .
科学的研究の応用
Antitubercular Activity
Research focused on azetidinone derivatives, including those related to "1-(Azetidin-3-yl)-4-benzylpiperazine," has demonstrated significant antitubercular potential. A study by Thomas, George, and Harindran (2014) explored azetidinone analogues comprising 1, 2, 4-triazole, showing good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain, highlighting the therapeutic potential of these compounds in treating tuberculosis Thomas, George, & Harindran, 2014.
Antimicrobial Activity
Azetidinone derivatives have been synthesized and evaluated for their antimicrobial properties, indicating a broad spectrum of activity against various bacteria and fungi. Mistry and Desai (2006) reported on nitrogen and sulfur-containing heterocyclic compounds, including azetidinone derivatives, showcasing their antibacterial and antifungal activities Mistry & Desai, 2006.
Anti-inflammatory and Analgesic Properties
Several studies have investigated the anti-inflammatory and analgesic effects of azetidinone derivatives. For instance, compounds synthesized from Schiff bases and azetidinones were found to exhibit significant anti-inflammatory activity, as highlighted by Khedekar et al. (2003), who discovered potent compounds within this class Khedekar et al., 2003.
Anticancer Potential
The role of azetidinone derivatives in cancer treatment has also been explored, with research indicating their potential in inhibiting proliferation, migration, and inducing apoptosis in cancer cells. Khanam et al. (2018) provided insights into the mechanistic studies of apoptosis induced by these compounds in human cervical cancer cells, suggesting their promise as antineoplastic agents Khanam et al., 2018.
Synthesis and Biological Evaluation
The synthesis and biological evaluation of azetidinone derivatives have been a significant focus of research, aiming to identify novel compounds with enhanced pharmacological profiles. Studies such as those by Ilango and Arunkumar (2011) on trihydroxy benzamido azetidin-2-one derivatives have revealed their antimicrobial and antitubercular activities, contributing to the development of new therapeutic agents Ilango & Arunkumar, 2011.
Safety And Hazards
特性
IUPAC Name |
1-(azetidin-3-yl)-4-benzylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBXXKJUWZTXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-4-benzylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Oxa-1-azaspiro[3.3]heptane](/img/structure/B1441835.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL](/img/structure/B1441836.png)
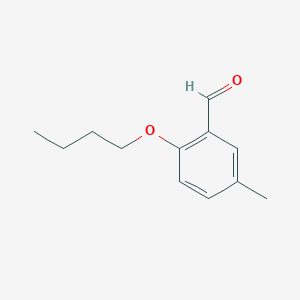
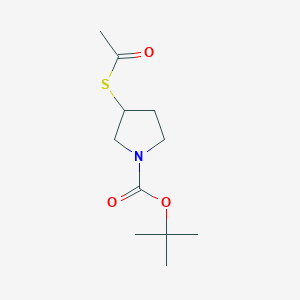
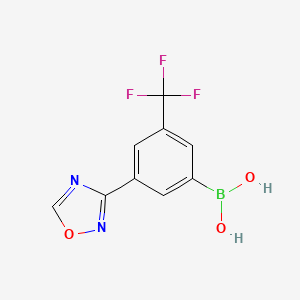
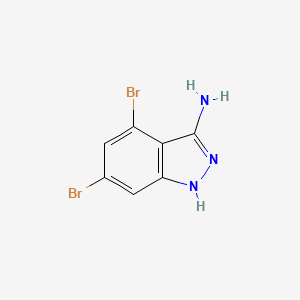

![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1441845.png)
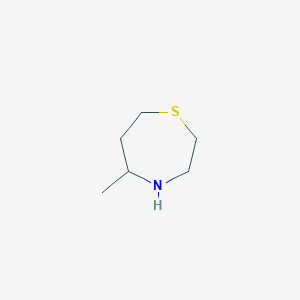
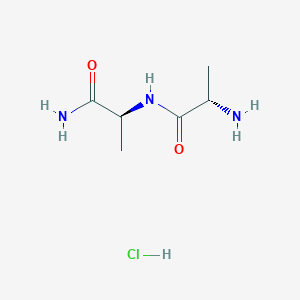
![Pyrazolo[1,5-A]pyridin-2-ylmethanamine](/img/structure/B1441850.png)